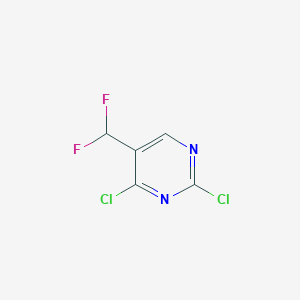

2,4-Dichloro-5-(difluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-5-(difluoromethyl)pyrimidine is a chemical compound that is used as a reactant in the preparation of pyrimidine derivatives . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(difluoromethyl)pyrimidine involves a one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It can also be synthesized from 2-chloro-5-(chloromethyl)pyridine which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5 .Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-(difluoromethyl)pyrimidine is C5HCl2F3N2 . The average mass is 216.976 Da and the monoisotopic mass is 215.946884 Da .Chemical Reactions Analysis

The major use of 2,4-Dichloro-5-(difluoromethyl)pyrimidine derivatives is in the protection of crops from pests . It is also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

2,4-Dichloro-5-(difluoromethyl)pyrimidine is a liquid with a refractive index of 1.475 and a density of 1.609 g/mL at 25 °C . It has a flash point of 93.3 °C .Scientific Research Applications

Chemical Synthesis and Modification

2,4-Dichloro-5-(difluoromethyl)pyrimidine serves as a precursor in the synthesis of diverse chemical compounds. For instance, it has been utilized in the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, facilitated by Lewis acids, to yield various 2,4-diaminopyrimidine systems. This process demonstrates the compound's utility in generating isomers with significant selectivity, enhancing the range of pyrimidine derivatives accessible for further research and application (Richter et al., 2013).

Material Science and Electronics

In the realm of material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 2,4-dichloro-5-(difluoromethyl)pyrimidine have been instrumental. A study by Chang et al. (2013) discusses the synthesis of sky-blue-emitting heteroleptic Ir(III) metal complexes using pyrimidine chelates. These complexes demonstrated high quantum yields and were successfully applied in fabricating high-performance sky-blue- and white-emitting OLEDs, showcasing the compound's potential in advancing OLED technology and design (Chang et al., 2013).

Mechanism of Action

Future Directions

2,4-Dichloro-5-(difluoromethyl)pyrimidine is expected to have many novel applications in the future due to its unique properties . It is used as a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors .

properties

IUPAC Name |

2,4-dichloro-5-(difluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-3-2(4(8)9)1-10-5(7)11-3/h1,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWMASHRIADZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2603824.png)

![N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)

![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2603830.png)

![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)

![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603836.png)

![1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2603839.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)